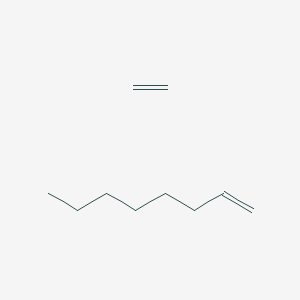
Ethene;oct-1-ene
Numéro de catalogue B033661
Poids moléculaire: 140.27 g/mol
Clé InChI: HEAMQYHBJQWOSS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US06946531B2
Procedure details


All liquid feeds except ethylidenenorbornene (ENB) and gas feeds were passed through columns of alumina and a decontaminant (Q-5™ catalyst available from Englehardt Chemicals Inc.) prior to introduction into the reactor. ENB was passed through a short column (3×10 cm) of alumina prior to introduction to the reactor. Catalyst components are handled in a glovebox containing an atmosphere of argon or nitrogen. A stirred 2.0 liter reactor is charged with about 640 g of mixed alkanes solvent, 150 g of 1-octene and 16 g of ENB. Hydrogen (20 psi, 140 kPa) is added by differential pressure expansion from a 75 mL addition tank. The reactor is heated to 100° C. and saturated with ethylene at 500 psig (3.5 MPa). Metal complex as dilute toluene solution and cocatalyst as dilute solutions in toluene were mixed in a 1:1 molar ratio and transferred to a catalyst addition tank and injected into the reactor. The cocatalyst was methyldi(octadecyl)ammonium tetrakis(pentafluorophenyl)borate (MDBP), the ammonium cation of which is derived from a mixture of amines available commercially as methyl bis(tallow)amine. The polymerization conditions were maintained for 15 minutes with ethylene added on demand. The resulting solution was removed from the reactor, quenched with isopropyl alcohol, and stabilized by addition of a toluene solution containing about 67 mg/100 g polymer of a hindered phenol antioxidant (Irganox™ 1010 from Ciba Geigy Corporation) and about 133 mg/100 g polymer of a phosphorus stabilizer (Irgafos™ 168 from Ciba Geigy Corporation).
Name
ethylidenenorbornene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
ENB
Quantity
16 g
Type
reactant
Reaction Step Three

[Compound]
Name
alkanes
Quantity
640 g
Type
solvent
Reaction Step Three



Name
ENB
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



Name
methyldi(octadecyl)ammonium tetrakis(pentafluorophenyl)borate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

[Compound]
Name
ammonium cation
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

[Compound]
Name
methyl bis(tallow)amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1](=C1CC2CC1C=C2)[CH3:2].[CH2:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[H][H].C=C.FC1C([B-](C2C(F)=C(F)C(F)=C(F)C=2F)(C2C(F)=C(F)C(F)=C(F)C=2F)C2C(F)=C(F)C(F)=C(F)C=2F)=C(F)C(F)=C(F)C=1F.C[NH+](CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC>C1(C)C=CC=CC=1>[CH2:1]=[CH2:2].[CH2:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:4.5,7.8|
|
Inputs


Step One
|
Name
|
ethylidenenorbornene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=C1C2C=CC(C1)C2
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C
|
Step Three
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
C=CCCCCCC
|
|
Name
|
ENB
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=C1C2C=CC(C1)C2
|
[Compound]
|
Name
|
alkanes
|
|
Quantity
|
640 g
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Four
Step Five
|
Name
|
ENB
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=C1C2C=CC(C1)C2
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C
|
Step Eight
|
Name
|
methyldi(octadecyl)ammonium tetrakis(pentafluorophenyl)borate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=C(C(=C1[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F.C[NH+](CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC
|
Step Nine
[Compound]
|
Name
|
ammonium cation
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
amines
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
methyl bis(tallow)amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Catalyst components are handled in a glovebox
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing an atmosphere of argon or nitrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1 molar ratio and transferred to a catalyst addition tank
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The polymerization conditions
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added on demand
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was removed from the reactor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with isopropyl alcohol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
stabilized by addition of a toluene solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing about 67 mg/100 g polymer of a hindered phenol antioxidant (Irganox™ 1010 from Ciba Geigy Corporation) and about 133 mg/100 g polymer of a phosphorus stabilizer (Irgafos™ 168 from Ciba Geigy Corporation)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C=C.C=CCCCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
